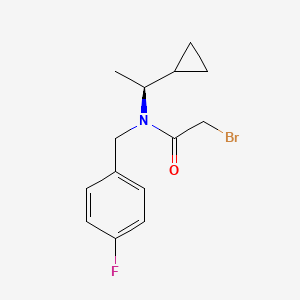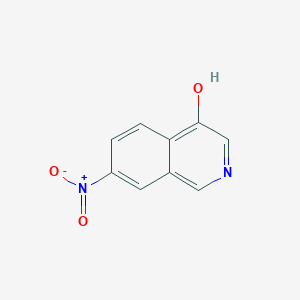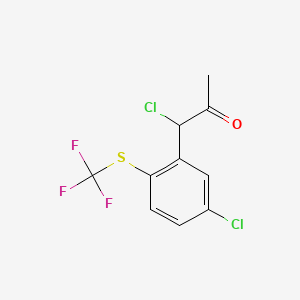
1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound with significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of chlorine and trifluoromethylthio groups attached to a phenyl ring, making it a valuable subject for research in organic chemistry and related disciplines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 5-chloro-2-(trifluoromethylthio)benzene with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The presence of the carbonyl group allows for addition reactions with nucleophiles, such as Grignard reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydroxide, Grignard reagents, and various oxidizing and reducing agents. Reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from reactions with this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield substituted phenyl derivatives, while oxidation reactions can produce corresponding ketones or alcohols .
Aplicaciones Científicas De Investigación
1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one has diverse applications in scientific research, including:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers investigate its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the trifluoromethylthio group enhances its reactivity and ability to form stable complexes with target molecules. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-1-(5-fluoro-2-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a fluorine atom instead of chlorine.
1-Chloro-1-(5-(trifluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: Contains an additional trifluoromethyl group.
Uniqueness
1-Chloro-1-(5-chloro-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and research studies .
Propiedades
Fórmula molecular |
C10H7Cl2F3OS |
|---|---|
Peso molecular |
303.13 g/mol |
Nombre IUPAC |
1-chloro-1-[5-chloro-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7Cl2F3OS/c1-5(16)9(12)7-4-6(11)2-3-8(7)17-10(13,14)15/h2-4,9H,1H3 |
Clave InChI |
BLMVOSZTKFPHLK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC(=C1)Cl)SC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((R)-1-((S)-3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydropyrazolo[4,3-c]pyridin-5-yl)-3-(benzyloxy)-1-oxopropan-2-ylamino)-2-methyl-1-oxopropan-2-aminium](/img/structure/B14034650.png)
![tert-Butyl 7-(4-cyanobenzyl)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B14034658.png)
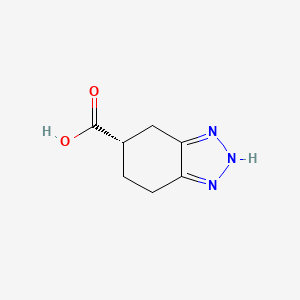
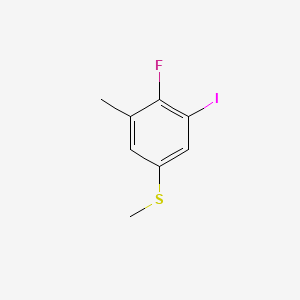

![2-methyl-2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B14034683.png)
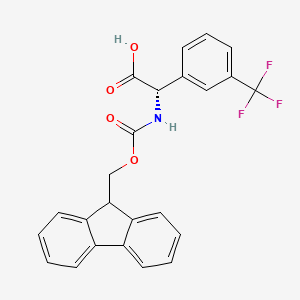
![(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-YL)-1,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL)methanone](/img/structure/B14034701.png)
![(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B14034713.png)
![8-Ethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B14034716.png)
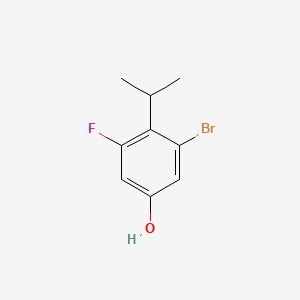
![rel-(1S,2S,5R)-3-tert-butoxycarbonyl-6,6-difluoro-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B14034718.png)
